Antibacterial Potency Comparison: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one vs. Linezolid Against S. aureus
In a direct head-to-head minimum inhibitory concentration (MIC) assay against Staphylococcus aureus, 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one demonstrated an MIC value of 16 µg/mL. Under identical experimental conditions, the clinical comparator linezolid exhibited an MIC of 8 µg/mL, representing a 2-fold difference in potency . This quantitative data establishes the compound's baseline antibacterial activity relative to a standard-of-care oxazolidinone, confirming its utility as a reference compound in drug discovery screening cascades.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Linezolid (8 µg/mL) |
| Quantified Difference | 2-fold less potent than linezolid |
| Conditions | S. aureus; MIC assay |
Why This Matters
This data confirms the compound's suitability as a reference standard in antibacterial screening programs, where a moderately potent, well-characterized oxazolidinone is required for assay validation and comparative SAR studies.
